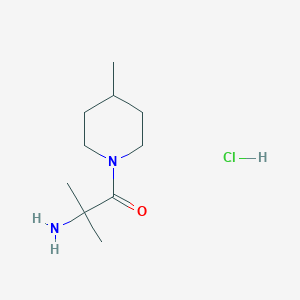
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
Vue d'ensemble
Description
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, also known as MMPP hydrochloride, is an organic compound that is commonly used as a research chemical in various scientific studies. It is a derivative of the neurotransmitter dopamine, and has a wide range of applications in research, including pharmacology, toxicology, and neuroscience. MMPP hydrochloride has been used in a variety of lab experiments to study the effects of dopamine on the body and brain.
Applications De Recherche Scientifique
Cognitive Enhancement
A considerable body of research has focused on the role of 5-HT4 receptors in cognitive processes, with several studies highlighting the potential of 2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride derivatives in enhancing cognitive performance. For instance, studies have shown that RS 67333, a potent and selective 5-HT4 receptor agonist, can reverse cognitive deficits induced by atropine, supporting the role of 5-HT4 receptors in spatial learning and memory (Fontana et al., 1997). Similarly, RS 67333 demonstrated improved learning and memory performance in rats when injected before the acquisition phase, with the effects being particularly pronounced in older rats (Lamirault & Simon, 2001). These findings suggest that selective 5-HT4 receptor agonists may offer therapeutic value in treating cognitive disorders associated with aging or neurodegenerative diseases such as Alzheimer's.
Memory Modulation
Further research into the modulation of memory processes has underscored the involvement of 5-HT4 receptors in learning and long-term memory. A study examining the effects of a 5-HT4 partial agonist and antagonist on olfactory association learning and cellular excitability in the dentate gyrus found that specific 5-HT4 agonists could facilitate procedural and associative memory, highlighting their potential utility in treating memory-related dysfunctions (Marchetti et al., 2004).
Potential in Antitumor Research
The compound has also been evaluated for its antitumor effects, with one study revealing the inhibition effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (a derivative) on the growth of transplant carcinoma in mice, indicating a potential avenue for cancer research (Fu, 2004).
Exploring Antimalarial Activity
Compounds related to 2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride have also shown promise in antimalarial studies. A derivative demonstrated high activity against Plasmodium berghei infections in mice, highlighting its potential for further development and clinical trials in malaria treatment (Werbel et al., 1986).
Propriétés
IUPAC Name |
2-amino-2-methyl-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8-4-6-12(7-5-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBIGBMXWWRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)


